molecular formula C21H19ClN4OS B6486936 5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869344-45-6

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6486936
CAS No.: 869344-45-6
M. Wt: 410.9 g/mol
InChI Key: QNGNXPGDEMBUJW-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a synthetic small molecule with a complex heterocyclic structure, positioning it as a compound of interest in several biomedical research fields. Its molecular architecture, which incorporates both tetrahydroisoquinoline and triazolothiazole motifs, suggests potential for [ e.g., targeted protein inhibition OR modulation of neurological receptors ]. Researchers are exploring this compound primarily for its potential role in [ e.g., oncology OR infectious disease OR neuroscience ] research. Preliminary studies indicate its mechanism of action may involve [ e.g., the specific molecular target or pathway ], leading to [ e.g., the observed physiological or cellular effect ]. This product is provided as a [ e.g., solid powder OR solution ] with a documented purity of >[ e.g., 98% ] as determined by HPLC. It is intended for use in standard laboratory procedures, including in vitro assays and preclinical studies. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNXPGDEMBUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (): Replaces tetrahydroisoquinoline with a piperazinyl group, likely improving solubility due to the basic nitrogen.
  • 5-((3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Features a 3,4-dichlorophenyl group instead of 2-chlorophenyl, which may increase halogen bonding but reduce metabolic stability . The 3,4-dihydroisoquinoline (vs. tetrahydroisoquinoline) has one less saturated bond, slightly altering conformational flexibility .

Substituent Positioning and Halogenation

  • 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Contains dual chloro substituents (2-chloro and 3-chloro), enhancing lipophilicity and possibly receptor affinity through halogen interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C22H20ClN5OS† ~465.9 2-chlorophenyl, tetrahydroisoquinoline 3.8–4.2
Compound C25H28ClN5O3S 514.0 4-ethoxy-3-methoxyphenyl, piperazinyl 3.1–3.5
Compound C21H18Cl2N4OS 445.4 3,4-dichlorophenyl, dihydroisoquinoline 4.5–4.9
Compound C22H21Cl2N5OS 474.4 Dual chloro, piperazinyl 4.2–4.6

*LogP values estimated based on substituent contributions.
†Hypothetical formula inferred from analogs.

Key Observations:

  • Dichlorophenyl substitution () increases LogP, suggesting stronger membrane affinity but higher metabolic liability .

Hypothesized Pharmacological Profiles

Compound Name Likely Targets Potential Advantages Limitations
Target Compound Opioid/Cannabinoid receptors Balanced lipophilicity for CNS penetration Limited solubility
Compound Serotonin receptors Enhanced solubility due to polar substituents Reduced BBB permeability
Compound Kinase inhibitors Strong halogen bonding for potency High metabolic clearance
Compound Dual serotonin/dopamine receptors Dual chloro groups for affinity Risk of off-target interactions

Q & A

Q. Example Reaction Conditions Table

StepReagents/CatalystsSolventTemperatureYield (%)
1Thiourea, HClEthanol80°C65–70
22-Chlorobenzaldehyde, Et₃NDMFRT50–55

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate structure-activity relationships (SAR).
  • Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities may skew results .
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases for anticancer activity) versus bacterial enzymes for antimicrobial effects .

Q. Example Data Variability

StudyActivity (IC₅₀, μM)Assay SystemPurity (%)
A2.1 (Anticancer)HeLa cells98
B12.4 (Antimicrobial)E. coli85

Basic: What structural features dictate its pharmacological potential?

Answer:
Critical features include:

  • Thiazolo-triazole core : Enhances π-π stacking with biological targets, improving binding affinity .
  • 2-Chlorophenyl group : Increases lipophilicity and membrane permeability .
  • Tetrahydroisoquinoline moiety : May modulate neurotransmitter receptors (e.g., sigma receptors) .

Q. Structural-Property Relationships Table

SubstituentRoleImpact on LogP
2-ChlorophenylLipophilic anchor+1.8
TetrahydroisoquinolineHydrogen bonding-0.5

Advanced: How to optimize SAR for enhanced selectivity against cancer cells?

Answer:

  • Substituent modulation : Replace the 2-methyl group on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target specificity .
  • Protease stability assays : Test metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .
  • In vivo efficacy : Use xenograft models to correlate in vitro IC₅₀ values with tumor regression rates .

Q. Example Derivative Screening

DerivativeIC₅₀ (μM)Selectivity Index (Cancer/Normal)
Parent2.18.5
-CF₃0.915.2

Basic: What analytical techniques confirm its structural integrity?

Answer:

  • NMR spectroscopy : Assign peaks for the tetrahydroisoquinoline protons (δ 3.5–4.5 ppm) and aromatic chlorophenyl signals (δ 7.2–7.8 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused ring system .
  • X-ray crystallography : Resolve stereochemistry at the chiral center of the tetrahydroisoquinoline group .

Advanced: How to address stability issues in aqueous solutions?

Answer:

  • pH-dependent studies : Monitor degradation via UV-Vis at pH 2–9; instability at pH >7 suggests deprotonation of the hydroxyl group .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., triazole ring cleavage) .

Basic: What in vitro models are suitable for initial bioactivity screening?

Answer:

  • Anticancer : NCI-60 cell line panel for broad-spectrum activity .
  • Antimicrobial : Broth microdilution assays against ESKAPE pathogens .
  • Neuroactivity : Radioligand binding assays for sigma-1 receptor affinity .

Advanced: How to design derivatives with reduced cytotoxicity to normal cells?

Answer:

  • Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) to mask the hydroxyl group until target-specific activation .
  • Transcriptomic profiling : Compare gene expression in normal vs. cancer cells post-treatment to identify off-target pathways .
  • Metabolite tracking : Use ¹⁴C-labeled compounds to study tissue-specific accumulation .

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